molecular formula C21H30O2 B14415422 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid CAS No. 82355-92-8

4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid

Cat. No.: B14415422
CAS No.: 82355-92-8
M. Wt: 314.5 g/mol
InChI Key: CQNGKIIAAWZYFN-UHFFFAOYSA-N
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Description

4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is a chemical compound characterized by its unique bicyclic structure. This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry. The bicyclo[2.2.2]octane moiety in its structure is a privileged scaffold found in many natural products and synthetic compounds, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylbicyclo[222]octan-1-yl)benzoic acid typically involves the formation of the bicyclo[22One common method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method allows for the enantioselective synthesis of the bicyclo[2.2.2]octane core under mild and operationally simple conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of metal-free conditions and organic bases can enhance the scalability and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[2.2.2]octane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted benzoic acids, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, modulating their activity. For example, similar compounds have been shown to inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis . This inhibition can lead to antibacterial effects by disrupting the synthesis of essential fatty acids in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid is unique due to its specific hexyl substitution on the bicyclo[2.2.2]octane core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

82355-92-8

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoic acid

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3,(H,22,23)

InChI Key

CQNGKIIAAWZYFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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